2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is a heterocyclic carboxylic acid characterized by a benzodioxepin ring fused to an acetic acid moiety. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.22 g/mol and CAS number 127264-07-7 . The compound typically exhibits a purity of 95% in commercial preparations . The benzodioxepin core consists of a seven-membered oxygen-containing ring, which confers unique electronic and steric properties, making it a scaffold of interest in medicinal and synthetic chemistry.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJUSOWHUIENHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid typically involves the cyclization of catechol derivatives with appropriate acetic acid precursors.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzodioxepin ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products:
Oxidation: Formation of benzodioxepin-7-carboxylic acid.
Reduction: Formation of benzodioxepin-7-ylmethanol.
Substitution: Formation of various substituted benzodioxepin derivatives.
Scientific Research Applications
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Melting Point (°C) | Notable Substituents |
|---|---|---|---|---|---|---|
| 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid | C₁₁H₁₂O₄ | 208.22 | 127264-07-7 | 95% | Not reported | None (parent compound) |
| 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylic acid | C₁₆H₁₄O₄ | 270.28 | 952183-13-0 | Not specified | 217–220 | Benzenecarboxylic acid group |
| 2-(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid | C₁₁H₁₁ClO₄ | 242.66 | 874623-17-3 | Not specified | Not reported | Chlorine at position 9 |
| 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid | C₁₁H₁₁BrO₄ | 326.19 | 1189751-27-6 | 95% | Not reported | Bromine at position 8 |
| 2-(2,2-difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | C₁₀H₇F₂NO₄ | 243.17 | 1423027-83-1 | Not specified | Not reported | Difluoro, benzoxazin ring |
Key Observations:
Substituent Effects :
- Halogenation : Chlorine (Cl) and bromine (Br) substituents increase molecular weight and lipophilicity. For example, bromination at position 8 raises the molecular weight to 326.19 g/mol (vs. 208.22 for the parent compound) . These halogens may enhance metabolic stability or alter receptor binding in bioactive derivatives.
- Aromatic Substitution : The benzenecarboxylic acid derivative (CAS 952183-13-0) exhibits a higher molecular weight (270.28 g/mol ) and melting point (217–220°C ) due to extended conjugation and stronger intermolecular forces .
Acidity and Reactivity :
- The parent compound’s acetic acid group has moderate acidity (pKa ~4–5). Substituents like chlorine (electron-withdrawing) may lower the pKa, increasing acidity, while bulky groups (e.g., benzene rings) could sterically hinder reactions .
Biological Activity
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is a compound with potential biological activity that has garnered interest in various fields, including pharmacology and toxicology. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- CAS Number : 127264-07-7
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors derived from benzodioxole frameworks. The specific synthetic routes can vary, but they often include steps such as acylation and reduction to achieve the desired structure.
Antimicrobial Properties
Recent studies have indicated that compounds related to the benzodioxole structure exhibit significant antimicrobial activity. For instance, a study focusing on 1,3-benzodioxole acids demonstrated their larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound 3,4-(methylenedioxy) cinnamic acid showed promising results with LC50 values indicating effective insecticidal properties without significant mammalian toxicity .
| Compound | LC50 (μM) | LC90 (μM) | Toxicity in Mammals |
|---|---|---|---|
| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Mild behavioral effects at high doses |
Neuroprotective Effects
The compound's structural analogs have been investigated for their neuroprotective effects. Some studies suggest that derivatives of benzodioxole may activate neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
- Modulation of Signaling Pathways : Potential activation of pathways involved in cellular defense mechanisms against oxidative stress.
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid and its derivatives?
- Methodology : Synthesis typically involves multi-step organic reactions starting from benzodioxepin precursors. For example:
- Step 1 : Functionalization of the benzodioxepin core (e.g., introduction of carboxylic acid or aldehyde groups via Friedel-Crafts acylation or oxidation) .
- Step 2 : Coupling reactions (e.g., amidation or esterification) to attach acetic acid moieties. Acetyl chloride intermediates are often used for efficient acylation .
- Key Conditions : Solvent choice (e.g., dichloromethane for acylation), temperature control (0–25°C), and catalysts (e.g., DMAP for amide bond formation) .
- Validation : Reaction progress is monitored via TLC or HPLC, with final product purity confirmed by NMR (>95% purity) .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Primary Methods :
- NMR Spectroscopy : Assigns proton environments (e.g., benzodioxepin aromatic protons at δ 6.8–7.2 ppm, acetic acid protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 236.2 for the parent compound) .
- HPLC : Quantifies purity and identifies byproducts (C18 columns, acetonitrile/water mobile phase) .
- Supplementary Data : Melting points (e.g., 143–146°C for the carboxylic acid derivative) and IR spectroscopy for functional group verification .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with conflicting solubility profiles?
- Challenge : Poor solubility of benzodioxepin intermediates in polar solvents complicates coupling reactions.
- Solutions :
- Solvent Systems : Use mixed solvents (e.g., THF/DMF) to balance solubility and reactivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Protecting Groups : Temporarily protect reactive sites (e.g., tert-butyl esters for carboxylic acids) to prevent side reactions .
- Case Study : A 2025 study achieved 82% yield for a triazolopyridine-acetamide derivative using optimized DMF/THF (3:1) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Issue : Analogous compounds (e.g., sulfonamido-benzoic acid vs. acetamide derivatives) show divergent antimicrobial or antitumor activities .
- Approaches :
- SAR Analysis : Map substituent effects (e.g., electron-withdrawing groups enhance antibacterial activity by 30% in benzoxazinone analogs) .
- In Silico Modeling : Use molecular docking to predict binding affinities (e.g., benzodioxepin derivatives targeting bacterial dihydrofolate reductase) .
- Dose-Response Studies : Validate discrepancies via IC50 curves (e.g., acetamide derivatives show nonlinear activity at >50 μM) .
Q. How can crystallographic data address spectral ambiguities in structural confirmation?
- Problem : Overlapping NMR signals or ambiguous NOE correlations in complex derivatives.
- Resolution :
- Single-Crystal X-Ray Diffraction : Provides absolute configuration (e.g., Z/E isomerism in benzothiazin-ylidene acetic acid derivatives) .
- Key Metrics : Bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 85° between benzodioxepin and acetic acid planes) clarify stereochemistry .
- Example : A 2014 study resolved a triazolopyridine derivative’s structure using X-ray data (R factor = 0.049), confirming the proposed synthesis pathway .
Methodological Challenges
Q. What experimental designs mitigate degradation of labile benzodioxepin derivatives during storage?
- Degradation Pathways : Hydrolysis of acetic acid esters or oxidation of dihydrobenzodioxepin rings .
- Best Practices :
- Storage Conditions : Argon atmosphere, −20°C, and desiccants to prevent moisture uptake .
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to ethanol stock solutions .
- Validation : HPLC stability studies show <5% degradation over 6 months under optimal conditions .
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
- Case Example : Predicted high binding affinity (ΔG = −9.2 kcal/mol) but low in vitro inhibition (IC50 > 100 μM) .
- Troubleshooting :
- Membrane Permeability : Assess via PAMPA assays; modify logP via prodrug strategies (e.g., ester prodrugs increase uptake by 3-fold) .
- Metabolite Profiling : Identify deactivation pathways (e.g., cytochrome P450-mediated oxidation) using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
